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For Researchers, Scientists, and Drug Development Professionals

Abstract
Centpropazine is an experimental antidepressant agent developed by the Central Drug

Research Institute (CDRI) in Lucknow, India. First described in the scientific literature in the

early 1980s, it reached Phase III clinical trials for the treatment of major depressive disorder

before its development was discontinued. This technical guide provides a comprehensive

overview of the early discovery and development of Centpropazine, summarizing its chemical

synthesis, preclinical pharmacology, mechanism of action, pharmacokinetics, and clinical

findings. This document is intended for researchers, scientists, and drug development

professionals, presenting available data in a structured format, including detailed experimental

protocols where information is available, and visualizing key pathways and workflows.

Chemical Synthesis and Structure
Centpropazine, with the IUPAC name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-

yl)propoxy]phenyl]propan-1-one, is a piperazine derivative. While a detailed step-by-step

synthesis protocol for Centpropazine is not publicly available in the reviewed literature, the

synthesis of similar piperazine compounds typically involves multi-step reactions. A generalized

synthetic workflow can be inferred.

Structure:
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Chemical Formula: C₂₂H₂₈N₂O₃

Molar Mass: 368.477 g/mol

CAS Number: 91315-34-3[1]

A plausible synthetic route would likely involve the reaction of a substituted

phenoxypropanolamine with a phenylpiperazine derivative. The following diagram illustrates a

logical workflow for such a synthesis.

Generalized Synthetic Workflow

Starting Materials:
- 4-hydroxypropiophenone

- Epichlorohydrin
- 1-Phenylpiperazine

Step 1: Epoxidation
Reaction of 4-hydroxypropiophenone with epichlorohydrin under basic conditions.

Intermediate:
4-(oxiran-2-ylmethoxy)propiophenone

Step 2: Ring Opening
Nucleophilic addition of 1-phenylpiperazine to the epoxide intermediate.

Final Product:
Centpropazine
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A plausible synthetic workflow for Centpropazine.

Preclinical Pharmacology
Early preclinical studies described Centpropazine as having an "imipramine-like" profile.

These studies were crucial in establishing its potential as an antidepressant.

In Vivo Studies
The primary in vivo evidence for Centpropazine's antidepressant-like activity comes from

classical animal models of depression. While specific quantitative data such as ED₅₀ values are

not available in the reviewed literature, the qualitative effects are documented.

Table 1: Summary of In Vivo Preclinical Findings

Model/Test Species Observed Effect Reference

Reserpine-Induced

Hypothermia/Ptosis
Rodents

Reversal of reserpine-

induced effects

General literature on

imipramine-like drugs

Amphetamine

Potentiation
Rodents

Potentiation of

amphetamine-induced

effects

General literature on

imipramine-like drugs

Experimental Protocols (Generalized)
Detailed protocols for the specific preclinical studies on Centpropazine are not available.

However, standardized protocols for these assays are well-established in the field.

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy.

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled

with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

Animals (typically mice or rats) are individually placed in the water cylinder.
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A pre-test session of 15 minutes may be conducted 24 hours before the test session.

On the test day, the drug or vehicle is administered at a specified time before the test.

The animal is placed in the water, and its behavior is recorded for a period of 6 minutes.

Scoring: The duration of immobility (the time the animal spends floating with only minor

movements to keep its head above water) is measured. A decrease in immobility time is

indicative of an antidepressant-like effect.

The Tail Suspension Test is another common model for screening antidepressant drugs.

Apparatus: A suspension bar or ledge is used to suspend the mice by their tails.

Procedure:

A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the

tip.

The mouse is suspended by its tail from the bar, high enough so it cannot reach any

surfaces.

The test is typically run for 6 minutes.

Scoring: The duration of immobility (when the mouse hangs passively and motionless) is

recorded. A reduction in immobility time suggests antidepressant activity.
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Preclinical Antidepressant Screening Workflow

Test Compound:
Centpropazine

Animal Model
(e.g., Rat, Mouse)

Drug Administration
(Vehicle or Centpropazine)

Behavioral Assay
(Forced Swim Test or Tail Suspension Test)

Data Acquisition
(Record immobility time)

Statistical Analysis
(Compare drug vs. vehicle)

Outcome:
Antidepressant-like Effect?

Click to download full resolution via product page

A typical workflow for preclinical screening of antidepressants.
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Mechanism of Action
The precise mechanism of action of Centpropazine is not fully elucidated. However, early in

vitro studies pointed towards its interaction with the adrenergic system.

In Vitro Studies
Research on rat cerebral cortical slices indicated that Centpropazine moderately antagonized

α₁-adrenoceptors. This was demonstrated by its ability to inhibit the specific binding of

[³H]prazosin. Furthermore, it was found to inhibit the accumulation of inositol phosphate, a

second messenger associated with α₁-adrenoceptor activation, but did not affect cyclic AMP

accumulation.

Table 2: Summary of In Vitro Mechanistic Findings

Assay System Finding Implication

[³H]prazosin Binding
Rat cerebral cortical

membranes
Moderate antagonism

α₁-adrenoceptor

blockade

Inositol Phosphate

Accumulation

Rat cerebral cortical

slices
Inhibition

Blockade of Gq-

coupled signaling

Cyclic AMP

Accumulation

Rat cerebral cortical

slices
No effect

No interaction with Gs

or Gi-coupled

adrenergic receptors

Signaling Pathway
The antagonism of α₁-adrenoceptors by Centpropazine suggests its interference with the Gq-

coupled signaling cascade. This pathway is crucial for various cellular responses mediated by

norepinephrine.
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α₁-Adrenoceptor Signaling Pathway and Centpropazine's Point of Intervention

Norepinephrine

α₁-Adrenoceptor
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Gq Protein
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Inositol
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Ca²⁺ Release from ER
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Protein Kinase C (PKC)
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Downstream Cellular Responses

Centpropazine

Antagonizes
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Centpropazine's inhibitory effect on the α₁-adrenoceptor signaling pathway.
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Experimental Protocols (Generalized)
Tissue Preparation: Cerebral cortices from rats are homogenized in a suitable buffer (e.g.,

Tris-HCl) and centrifuged to obtain a membrane preparation.

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g.,

[³H]prazosin for α₁-adrenoceptors) and varying concentrations of the test compound

(Centpropazine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined.

Tissue Preparation: Slices of rat cerebral cortex are prepared and pre-incubated with

[³H]myo-inositol to label the cellular phosphoinositide pools.

Stimulation: The slices are then incubated with the agonist (e.g., norepinephrine) in the

presence or absence of various concentrations of Centpropazine. Lithium chloride (LiCl) is

typically included to inhibit inositol monophosphatase, leading to the accumulation of inositol

phosphates.

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

Separation: The different inositol phosphates are separated by anion-exchange

chromatography.

Quantification: The radioactivity in the inositol phosphate fractions is measured by liquid

scintillation counting.

Pharmacokinetics
A study in rats provided key pharmacokinetic parameters for Centpropazine.[2]
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Table 3: Pharmacokinetic Parameters of Centpropazine in Rats

Parameter Route of Administration Value

Elimination Half-life (t₁/₂) Intravenous (5 mg/kg) 39.5 min

Clearance Intravenous (5 mg/kg) 118 ml/min/kg

Volume of Distribution (Vd) Intravenous (5 mg/kg) 1945 ml/kg

Oral Bioavailability Oral (40 mg/kg) ~0.2%

First-Pass Effect (Intestinal +

Hepatic)
Oral 98.7%

Time to Maximum Brain

Concentration (Cmax)
Oral 30 min

Serum Protein Binding - 92.0% ± 0.8%

The very low oral bioavailability is attributed to a significant first-pass metabolism in the gut and

liver. Despite this, Centpropazine readily penetrates the brain.[2]

Clinical Development
Centpropazine underwent early-phase clinical trials in human volunteers to assess its safety,

tolerability, and dose-range.

Phase I Studies
A double-blind, non-crossover study was conducted in male volunteers.[3]

Table 4: Summary of Phase I Single-Dose Study

Dose Range Number of Volunteers Adverse Effects

10 - 160 mg (single oral doses) 4-5 per group

Well tolerated. Drowsiness,

heaviness, weakness, and/or

headache reported only at

doses of 120 mg and above.
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Table 5: Summary of Phase I Multiple-Dose Study

Daily Dose Duration Adverse Effects

40 mg or 80 mg 4 weeks

Mild restlessness and

insomnia in some subjects

receiving 80 mg.

In both studies, no adverse effects were noted in various laboratory tests, ECG, or vital

parameters.[3]

Efficacy Studies
An open-label trial evaluated the efficacy of Centpropazine in patients with endogenous

depression.

Table 6: Summary of Open-Label Efficacy Trial

Parameter Details

Patient Population 42 patients with endogenous depression

Dose Range 40 - 120 mg per day

Duration 4 weeks

Primary Outcome
Change in Hamilton Depression Rating Scale

(HDRS) score

Results

A significant lowering of HDRS score was

observed in 34 patients. Antidepressant effect

was detected within one week in 9 patients, two

weeks in 28 patients, and three weeks in all 34

responding patients.

Reported Side Effects
Giddiness, headache, dryness of mouth, and

weakness in 11 patients.

Clinical Trial Protocol (Generalized for a Phase I Study)
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A typical Phase I clinical trial protocol to assess a new antidepressant like Centpropazine
would include the following elements:

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and

multiple-ascending dose study.

Inclusion Criteria: Healthy adult male volunteers, within a specific age and BMI range, with

no significant medical history.

Exclusion Criteria: History of psychiatric illness, substance abuse, significant allergies, or use

of concomitant medications.

Study Procedures:

Screening: Medical history, physical examination, vital signs, ECG, and laboratory tests.

Dosing: Administration of a single oral dose of the investigational drug or placebo, followed

by a washout period. For the multiple-dose part, daily dosing for a specified period.

Safety Monitoring: Regular monitoring of vital signs, ECGs, and adverse events. Blood

and urine samples are collected for safety laboratory tests.

Pharmacokinetics: Serial blood samples are collected at predefined time points to

determine the pharmacokinetic profile of the drug.

Endpoints:

Primary: Safety and tolerability, assessed by the incidence and severity of adverse events

and changes in safety parameters.

Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂).

Conclusion
Centpropazine represented a promising antidepressant candidate from the Central Drug

Research Institute of India. Its early development was characterized by a typical pipeline of

preclinical and clinical studies that established its imipramine-like antidepressant profile, its

mechanism involving α₁-adrenoceptor antagonism, and its safety and tolerability in early

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b186918?utm_src=pdf-body
https://www.benchchem.com/product/b186918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


human trials. Despite reaching late-stage clinical development, it was never marketed, and the

reasons for the discontinuation of its development are not widely documented in the public

literature. The available data, summarized in this guide, provides a valuable case study for drug

development professionals and researchers in the field of psychopharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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